molecular formula C21H21N5S2 B4825907 N,N-DIMETHYL-N-[3-(4-METHYL-5-{[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)PHENYL]AMINE

N,N-DIMETHYL-N-[3-(4-METHYL-5-{[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)PHENYL]AMINE

Cat. No.: B4825907
M. Wt: 407.6 g/mol
InChI Key: CCLYAYBPDOOIMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-DIMETHYL-N-[3-(4-METHYL-5-{[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)PHENYL]AMINE is a complex organic compound that features a unique combination of functional groups, including thiazole, triazole, and phenylamine

Preparation Methods

The synthesis of N,N-DIMETHYL-N-[3-(4-METHYL-5-{[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)PHENYL]AMINE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Formation of the Triazole Ring: The triazole ring is typically formed via the Huisgen cycloaddition reaction, where an azide reacts with an alkyne.

    Coupling of the Thiazole and Triazole Rings: The two rings are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.

    Introduction of the Phenylamine Group: The phenylamine group is introduced through a nucleophilic aromatic substitution reaction.

    N,N-Dimethylation: The final step involves the dimethylation of the amine group using reagents such as methyl iodide in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N,N-DIMETHYL-N-[3-(4-METHYL-5-{[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)PHENYL]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the thiazole or triazole rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylamine group, using reagents such as alkyl halides or acyl chlorides.

    Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.

Scientific Research Applications

N,N-DIMETHYL-N-[3-(4-METHYL-5-{[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)PHENYL]AMINE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Material Science: The compound is explored for its potential use in the development of novel materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-N-[3-(4-METHYL-5-{[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)PHENYL]AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

N,N-DIMETHYL-N-[3-(4-METHYL-5-{[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)PHENYL]AMINE can be compared with other similar compounds, such as:

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1), which play essential roles in biological systems.

    Triazole Derivatives: Compounds like fluconazole, an antifungal agent, which contain the triazole ring and exhibit significant biological activity.

    Phenylamine Derivatives: Compounds such as aniline, which are widely used in the synthesis of dyes, drugs, and polymers.

The uniqueness of this compound lies in its combination of these functional groups, providing a versatile scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

N,N-dimethyl-3-[4-methyl-5-[(2-phenyl-1,3-thiazol-4-yl)methylsulfanyl]-1,2,4-triazol-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5S2/c1-25(2)18-11-7-10-16(12-18)19-23-24-21(26(19)3)28-14-17-13-27-20(22-17)15-8-5-4-6-9-15/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLYAYBPDOOIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CSC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-DIMETHYL-N-[3-(4-METHYL-5-{[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)PHENYL]AMINE
Reactant of Route 2
Reactant of Route 2
N,N-DIMETHYL-N-[3-(4-METHYL-5-{[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)PHENYL]AMINE
Reactant of Route 3
Reactant of Route 3
N,N-DIMETHYL-N-[3-(4-METHYL-5-{[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)PHENYL]AMINE
Reactant of Route 4
Reactant of Route 4
N,N-DIMETHYL-N-[3-(4-METHYL-5-{[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)PHENYL]AMINE
Reactant of Route 5
Reactant of Route 5
N,N-DIMETHYL-N-[3-(4-METHYL-5-{[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)PHENYL]AMINE
Reactant of Route 6
Reactant of Route 6
N,N-DIMETHYL-N-[3-(4-METHYL-5-{[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)PHENYL]AMINE

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